amine](/img/structure/B13311283.png)
[(4-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methylated butylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The process begins with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine, such as 2-methylbutan-2-ylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Bromothiophen-2-yl)methylamine can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
科学的研究の応用
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism by which (4-Bromothiophen-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions influence the compound’s binding affinity and specificity, making it a valuable tool in various biochemical assays.
類似化合物との比較
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of a bulky butylamine group. This structural feature imparts distinct physicochemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C10H16BrNS |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
N-[(4-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-10(2,3)12-6-9-5-8(11)7-13-9/h5,7,12H,4,6H2,1-3H3 |
InChIキー |
ODKFMEGWIULLLS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NCC1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


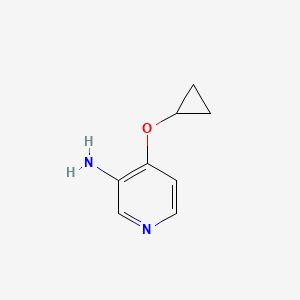
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
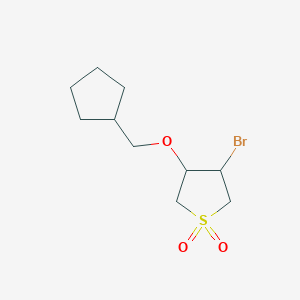




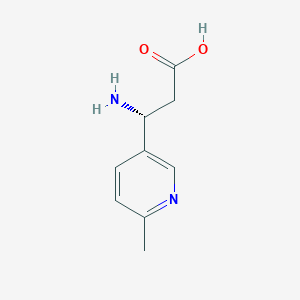
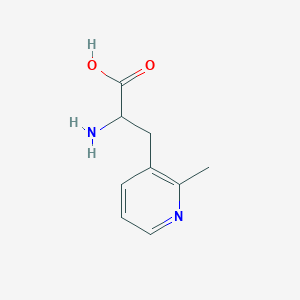


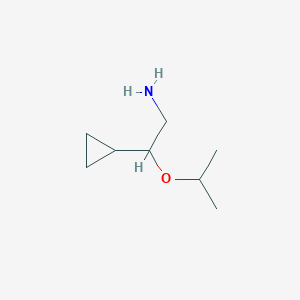
amine](/img/structure/B13311275.png)
![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)
